N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide: is a complex organic compound that features a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanylacetamide linkage. Key steps include:
Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of Imidazole Intermediate: This involves the condensation of aldehydes with amines and subsequent cyclization.
Coupling Reaction: The final step involves the reaction of the benzodioxole and imidazole intermediates with a suitable sulfanylacetamide reagent under controlled conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group, potentially yielding reduced imidazole derivatives or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, thiols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Due to its complex structure, the compound may exhibit biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study biochemical pathways and interactions.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing functional groups.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and imidazole rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, while the sulfanyl group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Uniqueness: N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide is unique due to its combination of a benzodioxole ring, an imidazole ring, and a sulfanylacetamide group
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-16-6-5-9-18(12-16)24-27-23(17-7-3-2-4-8-17)25(28-24)32-14-22(29)26-19-10-11-20-21(13-19)31-15-30-20/h2-13H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMIMIBQVVEMIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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